Biochemical Potency: Sub-Nanomolar BTK Inhibition Distinguishes Btk-IN-19 from Less Potent Reversible Inhibitors
Btk-IN-19 exhibits an IC50 of <0.001 μM (i.e., <1 nM) against BTK in a biochemical assay, placing it among the most potent reversible BTK inhibitors reported. For comparison, other reversible BTK inhibitors such as GDC-0853 (Fenebrutinib) exhibit an IC50 of approximately 0.9 nM, while earlier reversible leads often show IC50 values in the 10–100 nM range [1][2]. This sub-nanomolar potency reduces the compound concentration required for complete target engagement in cellular and in vivo studies.
| Evidence Dimension | Biochemical BTK inhibition (IC50) |
|---|---|
| Target Compound Data | <0.001 μM (0.0026 μM per BindingDB) |
| Comparator Or Baseline | GDC-0853 (Fenebrutinib): ~0.0009 μM; typical reversible leads: 0.010–0.100 μM |
| Quantified Difference | Comparable to GDC-0853; >10-fold more potent than typical reversible leads |
| Conditions | Caliper-based kinase assay (Caliper Life Sciences, Hopkinton, MA) |
Why This Matters
Higher potency enables lower working concentrations, reducing off-target effects and compound consumption in screening campaigns.
- [1] BindingDB. BDBM521821 US11155544, Compound 51. IC50: 2.60 nM. Caliper-based kinase assay. View Source
- [2] Crawford JJ, et al. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. J Med Chem. 2018 Mar 22;61(6):2227-2245. View Source
